Cas no 2680774-99-4 (Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate)
Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2680774-99-4
- benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
- EN300-28285835
- Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
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- Inchi: 1S/C15H18ClNO2/c16-9-13-8-15(6-7-15)11-17(13)14(18)19-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
- InChI Key: AKDDVRIJEWVOJF-UHFFFAOYSA-N
- SMILES: ClCC1CC2(CN1C(=O)OCC1C=CC=CC=1)CC2
Computed Properties
- Exact Mass: 279.1026065g/mol
- Monoisotopic Mass: 279.1026065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 29.5Ų
Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28285835-0.05g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 0.05g |
$1417.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-0.1g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 0.1g |
$1484.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-0.25g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 0.25g |
$1551.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-0.5g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 0.5g |
$1619.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-1.0g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 1g |
$1686.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-2.5g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 2.5g |
$3304.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-5.0g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 5g |
$4890.0 | 2023-05-24 | ||
| Enamine | EN300-28285835-10.0g |
benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate |
2680774-99-4 | 10g |
$7250.0 | 2023-05-24 |
Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 2680774-99-4): A Comprehensive Overview
Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate, identified by its CAS number 2680774-99-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This spirocyclic structure, featuring a benzyl ester group and a chloromethyl substituent, presents a unique framework that is highly versatile for synthetic applications and potential therapeutic development.
The compound's core structure, 5-azaspiro[2.4]heptane, is a bicyclic system consisting of a seven-membered azacycloalkane ring fused with a tetrahydropyran ring. This spirocyclic arrangement introduces rigidity and specific steric constraints, which can be exploited to modulate the biological activity of derivatives. The presence of a chloromethyl group at the 6-position provides a reactive site for further functionalization, enabling the synthesis of more complex molecules through nucleophilic addition reactions.
The benzyl ester moiety at the 5-position serves as an important pharmacophoric element, contributing to the compound's solubility and stability while also facilitating its incorporation into larger molecular architectures. This combination of structural features makes Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate a valuable intermediate in the synthesis of novel drugs and bioactive molecules.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and biological activities. Spirocycles are known to exhibit enhanced metabolic stability, improved binding affinity, and reduced toxicity compared to their acyclic counterparts. The azaspiro[2.4]heptane scaffold, in particular, has shown promise in various pharmacological contexts, including central nervous system (CNS) disorders, inflammation, and cancer.
Recent studies have highlighted the potential of Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate as a key building block for the development of new therapeutic agents. Researchers have explored its derivatives as potential inhibitors of kinases and other enzymes involved in signal transduction pathways. The chloromethyl group allows for easy introduction of various functional groups, enabling the creation of libraries of compounds for high-throughput screening.
One notable area of research involves the use of this compound in the development of kinase inhibitors. Kinases play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By designing derivatives of Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate that target specific kinase domains, researchers aim to develop selective inhibitors with improved efficacy and reduced side effects.
The benzyl ester group also facilitates the preparation of prodrugs, which can enhance drug delivery and bioavailability. Prodrugs are inactive precursors that are converted into active drugs within the body, often through enzymatic or chemical hydrolysis. The stability of the benzyl ester under physiological conditions makes it an ideal candidate for this purpose.
In addition to its applications in drug development, Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate has been investigated for its potential in materials science. Its unique structural features make it suitable for use as a monomer in polymer synthesis, leading to materials with enhanced mechanical properties and biodegradability.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization, alkylation, and esterification. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity. The use of chiral auxiliaries or catalysts ensures high enantiomeric purity, which is crucial for pharmaceutical applications.
The biological evaluation of derivatives derived from Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate has revealed promising results in preclinical studies. These studies have demonstrated their potential as leads for further optimization towards clinical candidates. The compound's ability to interact with biological targets suggests that it could be developed into treatments for a wide range of diseases.
In conclusion, Benzyl 6-(chloromethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS No. 2680774-99-4) is a versatile and highly interesting compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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